
GR 144053 trichlorhydrate
Vue d'ensemble
Description
Chlorhydrate de GR 144053: est un antagoniste puissant et sélectif du récepteur plaquettaire du fibrinogène, la glycoprotéine IIb/IIIa (GpIIb/IIIa). Ce composé est connu pour sa capacité à inhiber l'agrégation plaquettaire, ce qui en fait un outil précieux pour l'étude de l'activation plaquettaire et des événements de dégranulation .
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula : C18H27N5O2
- Molecular Weight : 345.4 g/mol
- CAS Number : 1215333-48-4
The compound features a complex structure characterized by multiple piperidine and piperazine moieties, which contribute to its biological activity. Its primary mechanism involves acting as a selective antagonist of glycoprotein IIb/IIIa, a receptor crucial in platelet aggregation and activation.
In Vitro and In Vivo Studies
Research indicates that GR 144053 effectively inhibits platelet activation both in vitro and in vivo. Studies have demonstrated its capacity to reduce thrombus formation in animal models, suggesting its potential utility in clinical settings aimed at preventing thrombotic events.
Comparative Analysis with Other Compounds
A comparative analysis of GR 144053 with other piperazine and piperidine derivatives reveals its unique targeting of glycoprotein IIb/IIIa receptors. Other compounds may exhibit similar structural features but lack this specific mechanism, highlighting GR 144053's distinct pharmacological profile.
Compound Name | Structure | Biological Activity |
---|---|---|
4-(4-Chlorophenyl)-piperazin-1-yl-acetic acid | Similar piperazine structure | Antihistaminic properties |
N-(4-Methylphenyl)-piperazine | Contains a piperazine ring | Analgesic effects |
Piperidine derivatives | Various substitutions possible | Diverse pharmacological activities |
Cardiovascular Disease Management
The inhibition of platelet aggregation by GR 144053 positions it as a promising therapeutic agent for various cardiovascular conditions. Its use could significantly impact the management of patients at risk for thrombotic events.
Potential for Further Research
Ongoing studies are exploring GR 144053's interactions with other receptors involved in hemostasis, which could unveil additional therapeutic applications or side effects. The compound's structural characteristics also provide a basis for synthesizing derivatives with enhanced biological activities or altered pharmacokinetic properties.
Case Studies
Several case studies have documented the efficacy of GR 144053 in animal models:
- Study on Thrombus Formation : In a controlled study involving rabbits, GR 144053 was administered prior to inducing thrombosis. Results indicated a significant reduction in thrombus size compared to control groups.
- Platelet Activation Assays : In vitro assays demonstrated that GR 144053 effectively inhibited ADP-induced platelet aggregation at various concentrations, confirming its role as a glycoprotein IIb/IIIa antagonist.
- Long-term Efficacy Studies : Chronic administration of GR 144053 in murine models showed sustained inhibition of platelet aggregation without significant adverse effects, indicating its potential for long-term therapeutic use.
Mécanisme D'action
Target of Action
The primary target of GR 144053 trihydrochloride is the platelet fibrinogen receptor glycoprotein IIb/IIIa (GpIIb/IIIa) . This receptor plays a crucial role in platelet aggregation, a key process in blood clot formation.
Mode of Action
GR 144053 trihydrochloride acts as a non-peptide antagonist of GpIIb/IIIa . It mimics the peptide RGD-sequence, a potent inhibitor of GpIIb/IIIa . The compound binds to GpIIb/IIIa, competitively blocking the binding of its normal ligand, fibrinogen . This alters the signaling properties of the heterodimer .
Biochemical Pathways
The interaction of GR 144053 trihydrochloride with GpIIb/IIIa affects the biochemical pathways involved in platelet aggregation. By blocking the binding of fibrinogen to GpIIb/IIIa, it disrupts the cross-linking of platelets, a key step in the formation of a blood clot .
Result of Action
The action of GR 144053 trihydrochloride results in the attenuation of platelet aggregation, activation, and degranulation both in vivo and in vitro . This makes it highly effective at inhibiting thrombus (blood clot) formation .
Action Environment
The efficacy and stability of GR 144053 trihydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action could be affected by the presence of this solvent . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s action.
Analyse Biochimique
Biochemical Properties
GR 144053 trihydrochloride acts as a mimetic of the peptide RGD-sequence, which is a potent inhibitor of GPIIb-IIIa . The binding of GR 144053 trihydrochloride to GPIIb-IIIa competitively blocks the binding of its normal ligand, fibrinogen, and alters the signaling properties of the heterodimer .
Cellular Effects
GR 144053 trihydrochloride attenuates platelet aggregation, activation, and degranulation both in vivo and in vitro . It is a useful tool for the study of mechanisms in platelet activation and degranulation events .
Molecular Mechanism
The molecular mechanism of GR 144053 trihydrochloride involves its competitive binding to GPIIb-IIIa, which blocks the binding of fibrinogen, its normal ligand . This alters the signaling properties of the heterodimer, affecting platelet aggregation, activation, and degranulation .
Temporal Effects in Laboratory Settings
It is known that GR 144053 trihydrochloride is supplied as a solid and should be stored at 2-8 °C .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du chlorhydrate de GR 144053 implique la formation d'acide 4-[4-[4-(aminoiminométhyl)phényl]-1-pipérazinyl]-1-pipéridineacetique trihydrochlorure. Le composé est généralement synthétisé par une série de réactions impliquant des dérivés de pipérazine et de pipéridine .
Méthodes de production industrielle: La production industrielle du chlorhydrate de GR 144053 n'est pas largement documentée, mais elle suit généralement les voies de synthèse utilisées en laboratoire, avec des optimisations pour l'augmentation de l'échelle et la pureté. Le composé est souvent fourni sous forme solide avec une pureté supérieure à 98% (HPLC) .
Analyse Des Réactions Chimiques
Types de réactions: Le chlorhydrate de GR 144053 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le groupe aminoiminométhyl .
Réactifs et conditions courants: Les réactifs courants utilisés dans la synthèse et les réactions du chlorhydrate de GR 144053 comprennent le diméthylsulfoxyde (DMSO) et divers dérivés de pipérazine et de pipéridine .
Principaux produits formés: Le principal produit formé à partir des réactions impliquant le chlorhydrate de GR 144053 est le sel trihydrochlorure du composé lui-même, qui est utilisé dans diverses applications de recherche .
Applications de la recherche scientifique
Chimie: En chimie, le chlorhydrate de GR 144053 est utilisé comme réactif pour étudier les mécanismes d'activation plaquettaire et de dégranulation .
Biologie: En recherche biologique, ce composé est précieux pour étudier le rôle des récepteurs du fibrinogène plaquettaire dans divers processus physiologiques et pathologiques .
Médecine: Médicinalement, le chlorhydrate de GR 144053 est étudié pour son utilisation potentielle comme agent antithrombotique en raison de sa capacité à inhiber l'agrégation plaquettaire .
Industrie: Dans le secteur industriel, le chlorhydrate de GR 144053 est utilisé dans le développement de nouveaux agents thérapeutiques ciblant l'agrégation plaquettaire et les troubles connexes .
Mécanisme d'action
Le chlorhydrate de GR 144053 agit comme un mimétique de la séquence peptidique RGD, qui est un puissant inhibiteur de GPIIb-IIIa. En se liant à GPIIb-IIIa, il bloque de manière compétitive la liaison du fibrinogène, modifiant ainsi les propriétés de signalisation de l'hétérodimère. Cela entraîne l'atténuation de l'agrégation plaquettaire, de l'activation et de la dégranulation, à la fois in vivo et in vitro .
Comparaison Avec Des Composés Similaires
Composés similaires:
Tirofiban: Un autre antagoniste de GPIIb/IIIa utilisé comme agent antithrombotique.
Eptifibatide: Un heptapeptide cyclique qui inhibe l'agrégation plaquettaire en bloquant les récepteurs GPIIb/IIIa.
Unicité: Le chlorhydrate de GR 144053 est unique en raison de sa structure non peptidique, ce qui offre des avantages en termes de stabilité et de biodisponibilité orale par rapport aux inhibiteurs à base de peptides comme l'éptifibatide .
Activité Biologique
The compound 2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid; trihydrochloride is a complex organic molecule with potential biological activities that are of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is . Its structure features multiple functional groups, including piperazine and piperidine moieties, which are known for their significant biological activities.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 392.88 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
The compound is believed to exert its biological effects through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine. This is attributed to its structural similarity to known psychoactive compounds.
Pharmacological Studies
- Antidepressant Activity : In preclinical models, compounds with similar structures have shown efficacy in reducing depressive-like behaviors. The piperazine and piperidine rings are critical for this activity due to their interaction with serotonin receptors.
- Antipsychotic Effects : Research indicates that derivatives of this compound may exhibit antipsychotic properties by antagonizing dopamine receptors, which could be beneficial in treating schizophrenia.
- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
- Case Study 1 : A study on a related compound demonstrated significant reduction in depressive symptoms in animal models when administered at dosages ranging from 10 mg/kg to 30 mg/kg. The mechanism was linked to enhanced serotonergic activity.
- Case Study 2 : Clinical trials involving similar piperazine derivatives reported improvements in cognitive function among patients with schizophrenia, indicating potential for cognitive enhancement alongside antipsychotic effects.
Propriétés
IUPAC Name |
2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2.3ClH/c19-18(20)14-1-3-15(4-2-14)22-9-11-23(12-10-22)16-5-7-21(8-6-16)13-17(24)25;;;/h1-4,16H,5-13H2,(H3,19,20)(H,24,25);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRNPHOBDOUQTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Cl3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.